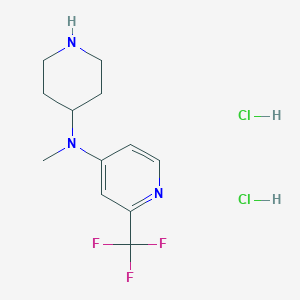
N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine;dihydrochloride is a compound that features a trifluoromethyl group attached to a pyridine ring, with a piperidine moiety linked via a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the attachment of the piperidine moiety. Common synthetic routes include:
Nucleophilic Substitution: Starting with 2-chloro-4-(trifluoromethyl)pyridine, the piperidine ring can be introduced via nucleophilic substitution using N-methylpiperidine under basic conditions.
Reductive Amination: Another approach involves the reductive amination of 2-(trifluoromethyl)pyridine-4-carbaldehyde with N-methylpiperidine in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or the pyridine ring.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups to the pyridine ring.
Applications De Recherche Scientifique
N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mécanisme D'action
The mechanism by which N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the piperidine moiety may influence the compound’s pharmacokinetic properties. Pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but lacks the piperidine moiety.
N-(pyridin-4-yl)pyridin-4-amine: Similar pyridine structure but different substituents.
Imatinib: A therapeutic agent with a piperazine moiety, used in cancer treatment.
Uniqueness
N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine is unique due to the combination of its trifluoromethyl group and piperidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and materials science.
Propriétés
IUPAC Name |
N-methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3.2ClH/c1-18(9-2-5-16-6-3-9)10-4-7-17-11(8-10)12(13,14)15;;/h4,7-9,16H,2-3,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKKDVHWTUVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=CC(=NC=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)
![3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568187.png)
![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)


![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)
![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)


![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)
![2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2568205.png)

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2568208.png)
